molecular formula C23H28ClN3O2 B2608274 2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 922113-57-3

2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No. B2608274
CAS RN: 922113-57-3
M. Wt: 413.95
InChI Key: AAQWBVHPJIOPDP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C23H28ClN3O2 and its molecular weight is 413.95. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Properties

  • A study explored the anti-inflammatory effects of similar compounds on paw edema in mice, indicating potential uses in inflammation-related research (Torres et al., 1999).

Luminescent Properties and Photo-Induced Electron Transfer

  • Research on naphthalimides with piperazine substituent, akin to the structure of the compound , revealed insights into fluorescence and photo-induced electron transfer, useful in materials science and photonics (Gan et al., 2003).

Antitumor Agents

  • Compounds similar to the one have been synthesized and evaluated for in-vitro antitumor activity, showing potential as antitumor agents (Alanazi et al., 2014).

Analgesic Activity

  • Some compounds related to this chemical have been synthesized and screened for analgesic activity, indicating possible applications in pain management (Saad et al., 2011).

Abnormal Reactions in Organic Synthesis

  • Studies on similar compounds have shown abnormal reactions in organic synthesis, which can be useful in developing new synthetic methods and understanding reaction mechanisms (Ishikawa et al., 2000).

Anthelmintic and Insecticidal Activity

  • Certain isoquinoline derivatives have shown effectiveness as anthelmintic and insecticidal agents, suggesting potential agricultural applications (Mikhailovskii et al., 2018).

Tautomeric Equilibria Studies

  • Investigations into the tautomeric equilibria of benzoannulated compounds, related to this chemical, can inform studies in physical organic chemistry (Gawinecki et al., 2006).

Antipsychotic Agents

  • Heterocyclic analogues of a similar structure have been evaluated as potential antipsychotic agents, contributing to psychiatric medication research (Norman et al., 1996).

Asymmetric Syntheses and NMR Data Correction

  • The asymmetric synthesis of alkaloids based on a similar structure has been achieved, providing a methodology for producing complex organic molecules (Davies et al., 2018).

Antibacterial Study

  • A compound related to this chemical has shown antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential in antibacterial research (Adam et al., 2016).

properties

IUPAC Name

2-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c1-26-10-4-5-17-15-18(8-9-21(17)26)22(27-11-13-29-14-12-27)16-25-23(28)19-6-2-3-7-20(19)24/h2-3,6-9,15,22H,4-5,10-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQWBVHPJIOPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

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